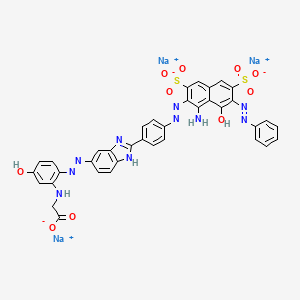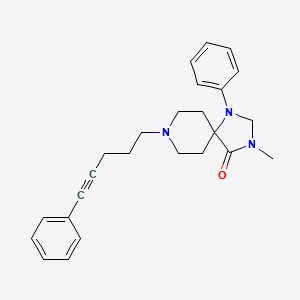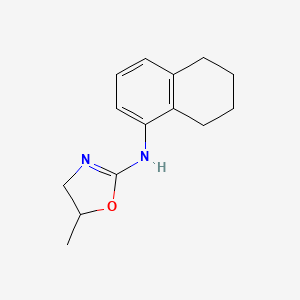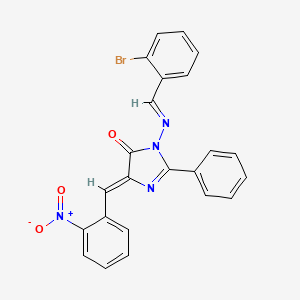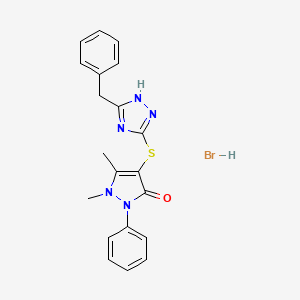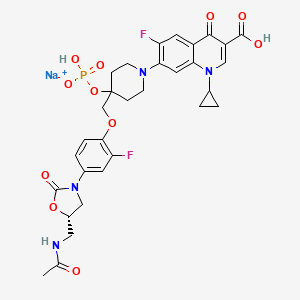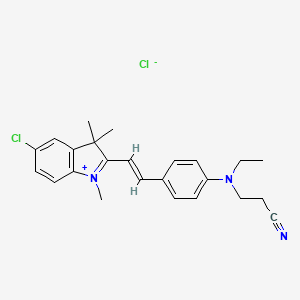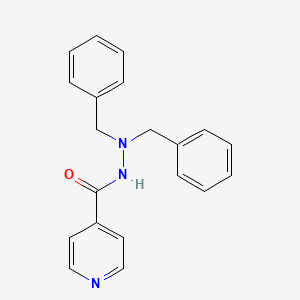
Isonicotinic acid, 2,2-dibenzylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl isoniazide is a derivative of isoniazid, a well-known antibiotic used primarily for the treatment of tuberculosis. This compound is characterized by the presence of two benzyl groups attached to the isoniazid molecule, which may confer unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dibenzyl isoniazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
類似化合物との比較
Similar Compounds
Isoniazid: The parent compound, widely used as an anti-tubercular agent.
Rifampicin: Another first-line anti-tubercular drug.
Ethambutol: Used in combination with isoniazid and rifampicin for tuberculosis treatment.
Uniqueness
Dibenzyl isoniazide is unique due to the presence of benzyl groups, which may enhance its lipophilicity and potentially improve its ability to penetrate bacterial cell walls. This structural modification could result in different pharmacokinetic and pharmacodynamic properties compared to isoniazid.
特性
CAS番号 |
88828-42-6 |
|---|---|
分子式 |
C20H19N3O |
分子量 |
317.4 g/mol |
IUPAC名 |
N',N'-dibenzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24) |
InChIキー |
HHDWXNMCSRMNIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




